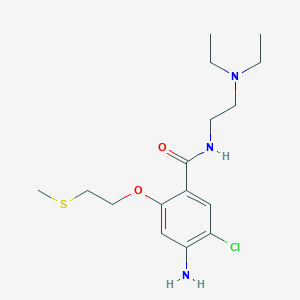
Metoclopramide sulfide
Descripción general
Descripción
Metoclopramide sulfide, also known as this compound, is a useful research compound. Its molecular formula is C16H26ClN3O2S and its molecular weight is 359.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Metoclopramide is primarily recognized for its ability to enhance gastric motility and reduce nausea and vomiting. It acts as a dopamine receptor antagonist, particularly at D2 receptors, while also stimulating 5-HT4 receptors in the gastrointestinal tract . This dual action makes it effective in conditions such as:
- Nausea and Vomiting : Particularly in patients undergoing chemotherapy or surgery.
- Gastroparesis : A condition characterized by delayed gastric emptying.
- Gastroesophageal Reflux Disease (GERD) : Helps alleviate symptoms by promoting gastric emptying and reducing esophageal reflux .
Formulation Innovations
Recent studies have focused on enhancing the delivery and efficacy of metoclopramide through innovative formulations. One notable advancement is the development of solid lipid nanoparticles (SLNs) containing metoclopramide. This formulation aims to improve bioavailability and provide sustained release, allowing for less frequent dosing.
Case Study: Metoclopramide Solid Lipid Nanoparticles (MCP-SLNs)
A study evaluated the formulation of MCP-SLNs incorporated into suppository bases for treating nausea and vomiting associated with chemotherapy. Key findings included:
- In Vitro Release : The formulation achieved over 80% drug release in vitro, indicating effective drug delivery capabilities.
- In Vivo Efficacy : The MCP-SLN suppositories demonstrated comparable effectiveness to traditional metoclopramide suppositories, with a sustained release profile that allows for once-daily administration .
Clinical Applications
The clinical applications of metoclopramide sulfide extend beyond traditional uses. Its effectiveness in various settings has been documented through numerous studies:
- Chemotherapy-Induced Nausea : High-dose intravenous metoclopramide has shown significant efficacy in preventing severe vomiting associated with cisplatin-based chemotherapy regimens .
- Migraine Treatment : Metoclopramide can be used as an adjunct therapy for migraine headaches, often combined with analgesics like acetaminophen or aspirin to enhance relief .
- Breastfeeding Support : Some studies indicate that metoclopramide may assist mothers experiencing lactation difficulties by increasing milk production, although results vary and further research is needed to establish definitive guidelines .
Comparative Efficacy
The following table summarizes the comparative efficacy of metoclopramide and its formulations for various applications:
| Application | Traditional Metoclopramide | MCP-SLN Formulation | Notes |
|---|---|---|---|
| Chemotherapy-Induced Nausea | Effective | Effective | High doses recommended |
| Gastroparesis | Approved | Effective | Only FDA-approved drug for this condition |
| Migraine Treatment | Effective | Not typically used | Often combined with analgesics |
| Lactation Support | Variable | Not applicable | Mixed results in studies |
Propiedades
Número CAS |
102670-58-6 |
|---|---|
Fórmula molecular |
C16H26ClN3O2S |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21) |
Clave InChI |
QRIOIGZLWPJCCP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |
Key on ui other cas no. |
102670-58-6 |
Sinónimos |
metoclopramide sulfide |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














